molecular formula C17H14BrN3O2S B2420906 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 905654-63-9

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2420906
CAS No.: 905654-63-9
M. Wt: 404.28
InChI Key: PYBRNZFWEAJSLD-UHFFFAOYSA-N
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Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phenylsulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrazine hydrate, bromobenzene, and thiophenol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylacetamide: Similar structure but with an acetamide group instead of propanamide.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a chlorophenyl group instead of bromophenyl.

    N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a methylphenyl group instead of bromophenyl.

Uniqueness

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research in drug development and material science .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-8-6-12(7-9-13)16-20-21-17(23-16)19-15(22)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBRNZFWEAJSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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